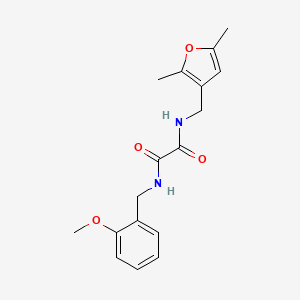
N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(2-methoxybenzyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(2-methoxybenzyl)oxalamide is a complex organic molecule that may be related to the field of organic chemistry and medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into similar chemical structures and reactions that could be relevant to understanding its properties and synthesis.
Synthesis Analysis
The synthesis of related compounds involves the 1,4-addition of amines to furan derivatives. For instance, the 1,4-addition of various primary and secondary amines to 5-methoxyfuran-2(5H)-one has been shown to afford β-amino lactones in quantitative yields. These lactones can then be reduced to amino diols in high yields . Although the specific synthesis of N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(2-methoxybenzyl)oxalamide is not described, similar methodologies could potentially be applied or adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of compounds similar to N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(2-methoxybenzyl)oxalamide can be determined using X-ray diffraction analysis. For example, the crystal structure of a related compound, N-[(6-methoxy-4-oxo-1,4-dihydroquinolin-3-yl)methyl]-2,2-dimethylpropanamide, was elucidated and found to crystallize in the triclinic system with specific cell parameters and exhibited intermolecular hydrogen bonds of the type N-H…O . This suggests that similar analytical techniques could be used to determine the molecular structure of N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(2-methoxybenzyl)oxalamide.
Chemical Reactions Analysis
The chemical reactions involving furan derivatives and amines, as described in the provided papers, include the formation of β-amino lactones through 1,4-additions . These reactions are typically carried out in solvents such as N,N-dimethylformamide or methylene chloride at room temperature. The resulting lactones can undergo further reactions, such as reduction to form amino diols. These insights into the reactivity of furan derivatives and amines could be relevant when considering the chemical reactions that N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(2-methoxybenzyl)oxalamide might undergo.
Physical and Chemical Properties Analysis
While the physical and chemical properties of N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(2-methoxybenzyl)oxalamide are not directly provided, the properties of similar compounds can be inferred. For example, the crystal structure analysis of related compounds provides information on the solid-state properties, such as crystal system and cell parameters . Additionally, the solubility, stability, and reactivity of the compound could be influenced by the presence of functional groups such as methoxy, amide, and furan rings, which are known to impact the physical and chemical behavior of organic molecules.
Aplicaciones Científicas De Investigación
Role in Orexin Receptor Mechanisms
Research involving compounds targeting orexin receptors indicates a significant role in modulating feeding, arousal, stress, and drug abuse. For example, studies on selective orexin receptor antagonists have explored their effects on compulsive food consumption and binge eating in animal models, suggesting potential therapeutic applications for eating disorders with a compulsive component (Piccoli et al., 2012).
Catalytic Applications in Organic Synthesis
Compounds with methoxy and dimethylfuran components have been used as catalysts in organic synthesis, such as the synthesis of 2,3-dimethylfuran, highlighting their importance in developing efficient and sustainable chemical processes (Özdemir et al., 2001).
Receptor Interaction Profiles
The study of receptor interaction profiles of novel psychoactive substances, including those with methoxybenzyl components, contributes to understanding their pharmacological properties and potential risks, laying the groundwork for developing safer therapeutic agents (Rickli et al., 2015).
Photodynamic Therapy Applications
Compounds featuring methoxybenzyl and dimethylfuran structures have been investigated for their photophysical and photochemical properties, with applications in photodynamic therapy for cancer treatment. These studies emphasize the importance of such compounds in developing new treatments for various diseases (Pişkin et al., 2020).
Analytical and Toxicological Characterization
Analytical and toxicological studies of N-benzylphenethylamine derivatives, including those with ortho-methoxybenzyl groups, provide critical insights into their metabolism, potential toxic effects, and methods for their detection in biological matrices. Such research is essential for forensic toxicology and public health safety (Westphal et al., 2016).
Propiedades
IUPAC Name |
N'-[(2,5-dimethylfuran-3-yl)methyl]-N-[(2-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-11-8-14(12(2)23-11)10-19-17(21)16(20)18-9-13-6-4-5-7-15(13)22-3/h4-8H,9-10H2,1-3H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKYYXOFMRGKAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)C(=O)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(2-methoxybenzyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B3016169.png)
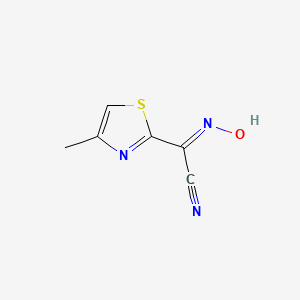
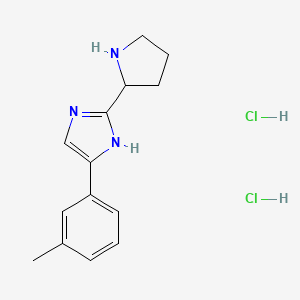
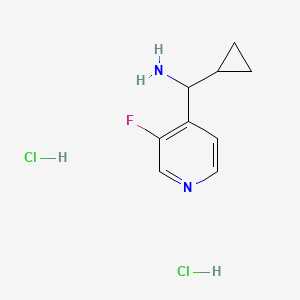
![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B3016176.png)
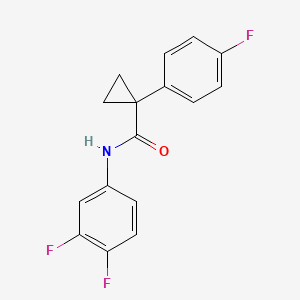
![N-Methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]but-2-ynamide](/img/structure/B3016179.png)
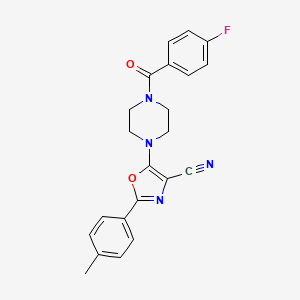
![5-(2,3-dihydro-1H-indol-1-yl)-3-[(4-isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B3016181.png)
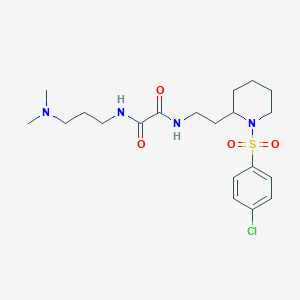
![N-[amino(imino)methyl]-4-phenylpiperazine-1-carboximidamide](/img/structure/B3016186.png)
![1-[2-(4-Chlorophenoxy)ethyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)indol-2-one](/img/structure/B3016187.png)
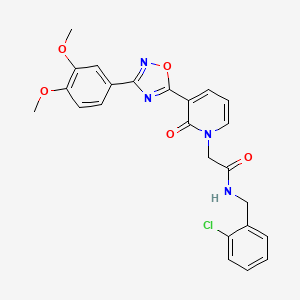
![Ethyl 4-oxo-3-(4-(trifluoromethyl)phenyl)-5-(3,4,5-trimethoxybenzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3016192.png)